molecular formula C9H7NO6 B3221976 4-(Acetyloxy)-3-nitrobenzoic acid CAS No. 1210-97-5

4-(Acetyloxy)-3-nitrobenzoic acid

Cat. No.: B3221976
CAS No.: 1210-97-5
M. Wt: 225.15 g/mol
InChI Key: DLWDJCOJYCKWHN-UHFFFAOYSA-N
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Description

“4-(Acetyloxy)benzoic acid” is a compound with the molecular formula C9H8O4 . It is also known by other names such as “4-Acetoxybenzoic acid”, “p-Acetoxybenzoic acid”, and "p-Acetyloxybenzoic acid" .


Synthesis Analysis

While specific synthesis methods for “4-(Acetyloxy)-3-nitrobenzoic acid” were not found, related compounds such as 1,3,4-oxadiazoles have been synthesized using microwave-assisted and phosphomolybdic acid (PMoA) catalyzed protocols .


Molecular Structure Analysis

The molecular structure of “4-(Acetyloxy)benzoic acid” includes an acetoxy group (−OCOCH3) and a benzoic acid group .


Physical and Chemical Properties Analysis

The molecular weight of “4-(Acetyloxy)benzoic acid” is 180.1574 . Other physical and chemical properties specific to “this compound” were not found.

Future Directions

While specific future directions for “4-(Acetyloxy)-3-nitrobenzoic acid” were not found, research into related compounds such as 1,3,4-oxadiazoles is ongoing, with a focus on their potential biological effects .

Properties

IUPAC Name

4-acetyloxy-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWDJCOJYCKWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923637
Record name 4-(Acetyloxy)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-97-5
Record name Benzoic acid, 4-(acetyloxy)-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetyloxy)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-hydroxy-3-nitrobenzoic acid (10 g) were added pyridine (12 ml) and acetic anhydride (55 ml), and the mixture was stirred at room temperature for 65 hours. The reaction solution was concentrated under reduced pressure, and thereto was added a 5% aqueous sodium hydrogen sulfate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (11.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (550 ml) was added to a mixture of 4-hydroxy-3-nitrobenzoic acid (100 g) and pyridine (119.82 ml), and stirred for 3 hours at 25° C. The reaction solution was poured into a cooled hydrochloric acid solution, and the thus-precipitated crystals were filtered and washed with cold water. The crystals were recrystallized from ethyl acetate/hexane, thereby giving 85.45 g of the desired compound.
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
119.82 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Hydroxy-3-nitro-benzoic acid (5.49 g, 30 mmol) was dissolved in acetone (10 ml), triethylamine (10 ml) and acetic acid anhydride (5.67 ml, 60 mmol). The solution was stirred for 24 h at rt. The reaction mixture was added dichloromethane (100 ml), ice (20 g) and acidified by addition of concentrated hydrochloric acid. The aqueous phase was extracted with dichloromethane (2×25 ml). The combined organic phases were stirred with sodium sulphate added activated carbon, filtered and evaporated. Recrystallisation from EtoAc:Heptane gave 3.45 g (51%) pure material.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.67 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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